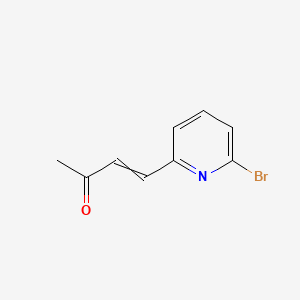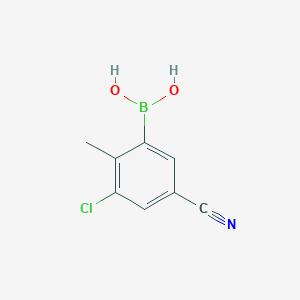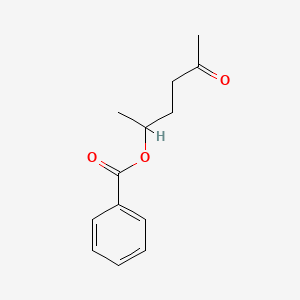
2-Hexanone, 5-(benzoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 5-(benzoyloxy)- is an organic compound with the molecular formula C13H16O3 It is a derivative of 2-hexanone, where a benzoyloxy group is attached to the fifth carbon atom of the hexanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5-(benzoyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-hexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the benzoyl group replaces a hydrogen atom on the hexanone molecule. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.
Another method involves the use of benzoyl peroxide as a reagent. In this process, 2-hexanone is treated with benzoyl peroxide in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a radical mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that react with the hexanone molecule. This method is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of 2-Hexanone, 5-(benzoyloxy)- typically involves large-scale synthesis using the methods described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. In industrial settings, the reactions are often carried out in continuous flow reactors to ensure consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 5-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-Hexanone, 5-(benzoyloxy)- can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted hexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexanone, 5-(benzoyloxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.
Industrial Chemistry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new chemical processes and products.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 5-(benzoyloxy)- involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes and proteins in biological systems. The compound’s reactivity allows it to participate in various chemical reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: The parent compound without the benzoyloxy group. It is a simple ketone with different reactivity and applications.
2-Hexanone, 5-(methoxy)-: A similar compound where the benzoyloxy group is replaced with a methoxy group. It exhibits different chemical properties and reactivity.
2-Hexanone, 5-(acetoxy)-: Another derivative with an acetoxy group instead of benzoyloxy. It has distinct reactivity and applications.
Uniqueness
2-Hexanone, 5-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions in chemical reactions and biological systems, making the compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
100612-64-4 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
5-oxohexan-2-yl benzoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-9-11(2)16-13(15)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
XEYHBFFMDNLBAU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


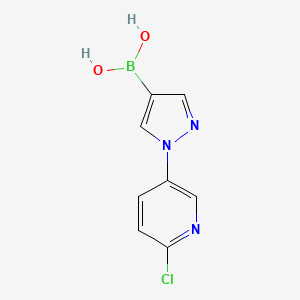
![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)


![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)
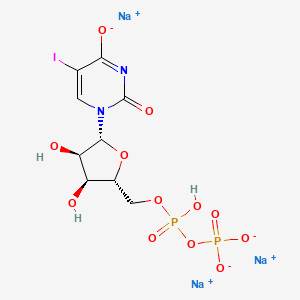


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)

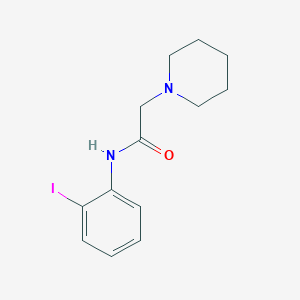
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
